![molecular formula C19H31BClN3O3Si B11832683 7-(((tert-Butyldimethylsilyl)oxy)methyl)-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11832683.png)
7-(((tert-Butyldimethylsilyl)oxy)methyl)-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(((tert-Butyldimethylsilyl)oxy)methyl)-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a tert-butyldimethylsilyl group, and a dioxaborolan group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((tert-Butyldimethylsilyl)oxy)methyl)-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tert-butyldimethylsilyl group: This step involves silylation reactions using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Incorporation of the dioxaborolan group: This can be done through borylation reactions using bis(pinacolato)diboron and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
7-(((tert-Butyldimethylsilyl)oxy)methyl)-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-d]pyrimidines.
科学研究应用
7-(((tert-Butyldimethylsilyl)oxy)methyl)-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 7-(((tert-Butyldimethylsilyl)oxy)methyl)-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by its functional groups, which can participate in various chemical reactions. For example, the chloro group can undergo nucleophilic substitution, while the dioxaborolan group can participate in cross-coupling reactions. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use.
相似化合物的比较
Similar Compounds
- 2-[(tert-Butyldimethylsilyl)oxy]acetaldehyde
- tert-Butyldimethylsilyl chloride
- Bis(pinacolato)diboron
Uniqueness
7-(((tert-Butyldimethylsilyl)oxy)methyl)-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
属性
分子式 |
C19H31BClN3O3Si |
|---|---|
分子量 |
423.8 g/mol |
IUPAC 名称 |
tert-butyl-[[4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C19H31BClN3O3Si/c1-17(2,3)28(8,9)25-12-24-10-13(14-15(21)22-11-23-16(14)24)20-26-18(4,5)19(6,7)27-20/h10-11H,12H2,1-9H3 |
InChI 键 |
FBOXROGHRUGTBV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C(=NC=N3)Cl)CO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


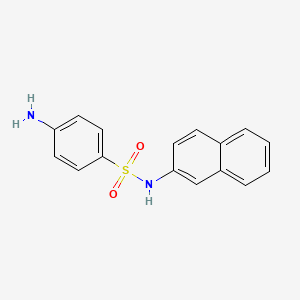


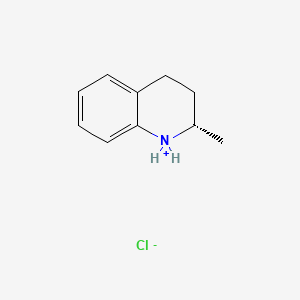
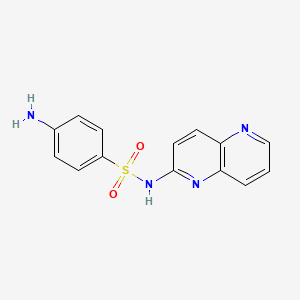
![ylidene]-2,3-dihydro-1H-indole](/img/structure/B11832636.png)
![8-Bromo-N-[(5-fluoro-2,3-dihydrobenzofuran-4-YL)methyl]-[1,2,4]triazolo[4,3-C]pyrimidin-5-amine](/img/structure/B11832637.png)
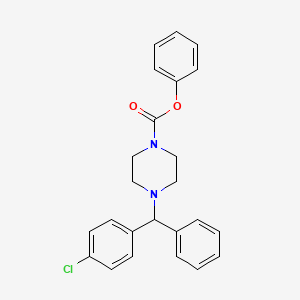
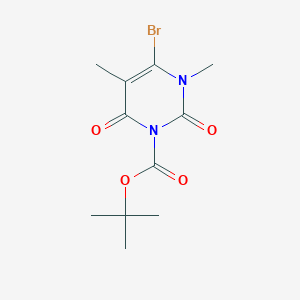


![1-{3-[2-(Trimethylsilyl)ethyl][1,1'-biphenyl]-2-yl}ethan-1-one](/img/structure/B11832675.png)
![[(1S)-6-chloro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methyl 4-bromobenzoate](/img/structure/B11832687.png)
![1-Ethyl-2,2,2-trimethyl-1-phenyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B11832690.png)
